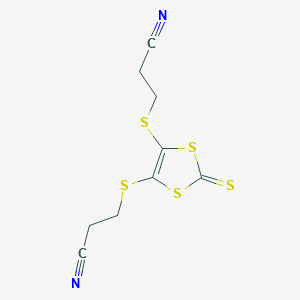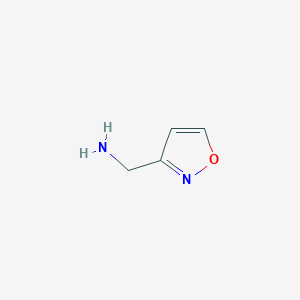
N-Desmethylolanzapine
Übersicht
Beschreibung
N-Desmethylolanzapine is an antipsychotic drug . It is one of the metabolites of Olanzapine, which is produced mainly by the activity of the human liver flavin-containing monooxygenase (FMO3) . The formation of N-Desmethylolanzapine correlates with the level and activity of FMO3 .
Synthesis Analysis
The methods of obtaining olanzapine by N-methylation of desmethylolanzapine (2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine, DOLA) known so far in the literature are based on syntheses in the presence of sodium hydroxide or hydride, potassium carbonate, triethylamine .Molecular Structure Analysis
The molecular formula of N-Desmethylolanzapine is C16H18N4S . The average mass is 298.406 Da and the monoisotopic mass is 298.125214 Da .Chemical Reactions Analysis
N-Desmethylolanzapine is greatly metabolized in the liver, which represents around 40% of the administered dose, mainly by the activity of glucuronide enzymes and by the cytochrome P450 system .Physical And Chemical Properties Analysis
The molecular weight of N-Desmethylolanzapine is 298.41 . The density is 1.4±0.1 g/cm3, the boiling point is 489.2±55.0 °C at 760 mmHg, and the vapour pressure is 0.0±1.2 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Therapeutic Drug Monitoring
N-Demethyl Olanzapine levels in plasma are monitored to determine therapeutic efficacy in patients with schizophrenia. This application involves assessing plasma concentrations to optimize dosing and treatment outcomes .
Metabolic Abnormalities Research
Studies have investigated the role of N-Demethyl Olanzapine in normalizing metabolic abnormalities associated with the use of Olanzapine, an atypical antipsychotic drug .
Analytical Chemistry
The compound is quantified in various human body fluids for forensic and clinical toxicology purposes. This includes developing methods for accurate measurement in blood, urine, and other body fluids .
Synthesis of Derivatives
N-Demethyl Olanzapine is used as a precursor in the synthesis of new olanzapine derivatives, which are evaluated for their potential therapeutic effects .
Wirkmechanismus
Target of Action
N-Demethyl Olanzapine, also known as Desmethylolanzapine, is a metabolite of Olanzapine . The primary targets of Olanzapine are multiple neuronal receptors in the brain, including the dopamine receptor D1, D2, D3, and D4, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors . These receptors play crucial roles in various neurological and psychological processes.
Mode of Action
The activity of Olanzapine, and by extension N-Demethyl Olanzapine, is achieved through the antagonism of these neuronal receptors . This antagonism results in changes in neurotransmitter levels and neuronal activity, which can lead to alterations in mood, cognition, and behavior .
Biochemical Pathways
N-Demethyl Olanzapine is one of the metabolites of Olanzapine produced by the CYP1A2 enzyme . It has been reported to have a normalizing action on metabolic abnormalities .
Pharmacokinetics
Olanzapine is extensively metabolized to 10-N-glucuronide and 4-N-desmethyl-olanzapine by CYP450 1A2, 2D6, and glucuronidation, which are pharmacologically inactive . The pharmacokinetics of Olanzapine may be maintained in individuals with hepatic impairment . Changes to the metabolism of olanzapine could increase plasma concentration, as with inhibition of cyp1a2 or cyp2d6 activity .
Result of Action
The observed negative correlations between levels of N-Demethyl Olanzapine and glucose or insulin suggest a metabolic normalization role for N-Demethyl Olanzapine . There was a marginally positive correlation between n-demethyl olanzapine and homocysteine levels, a known cardiovascular risk factor .
Action Environment
The action, efficacy, and stability of N-Demethyl Olanzapine can be influenced by various environmental factors, including the patient’s metabolic state, the presence of other medications, and individual genetic variations in drug-metabolizing enzymes
Zukünftige Richtungen
There is a growing interest in the study of N-Desmethylolanzapine due to its potential anticancer properties . The observed negative correlations between levels of N-Desmethylolanzapine and glucose or insulin suggest a metabolic normalization role for N-Desmethylolanzapine . Further studies are warranted to explore the mechanisms underlying N-Desmethylolanzapine’s metabolic effects .
Eigenschaften
IUPAC Name |
2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPIXVHJEIZKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433226 | |
| Record name | N-Demethyl Olanzapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethylolanzapine | |
CAS RN |
161696-76-0 | |
| Record name | Desmethylolanzapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161696-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylolanzapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161696760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Demethyl Olanzapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLOLANZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1053I7P65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)



![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)




![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)


